N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an attractive target for researchers.
Scientific Research Applications
Sigma-2 Receptor Probing
A study introduced two benzamide analogues, radiolabeled with tritium, for sigma-2 receptor binding evaluation. Among these, one analogue demonstrated high affinity for sigma-2 receptors, indicating its potential as a valuable ligand for studying sigma-2 receptors in vitro (Xu et al., 2005).
Chemical Fragmentation and Rearrangement
Research on N-arylbenzamide oximes under thermal conditions revealed fragmentation leading to various products, including benzanilide and benzoxazole derivatives. This study highlights the chemical behavior of benzamide derivatives under specific conditions, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Gaber et al., 2008).
Palladium-Catalyzed Domino Reactions
A novel synthesis method for 4-phenylquinazolinones using palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols was developed. This protocol involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting a new avenue for constructing complex molecules involving benzamide derivatives (Hikawa et al., 2012).
Co-Cyclizations Induced by Nickel Complex
Research demonstrated the co-cyclization of N-methyl-, N,N-dimethyl-, and N,N-diethylprop-2-ynylamines with diethyl hepta-1,6-diyne-4,4-dicarboxylate in the presence of nickel(0), leading to amino- and amido-indanes. This study provides insights into the use of nickel catalysis for constructing complex structures from simple benzamide derivatives (Duckworth et al., 1996).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSVDLXHAYOHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide |
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